molecular formula C8H4BrClS B7967815 2-Bromo-7-chlorobenzo[b]thiophene

2-Bromo-7-chlorobenzo[b]thiophene

Cat. No.: B7967815
M. Wt: 247.54 g/mol
InChI Key: IFBOQMAXAMAJQQ-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorobenzo[b]thiophene is a halogenated derivative of the benzo[b]thiophene scaffold, featuring bromine and chlorine substituents at the 2- and 7-positions, respectively. The benzo[b]thiophene core consists of a fused benzene and thiophene ring, with sulfur at the 1-position. This compound is of interest in medicinal chemistry and materials science due to the versatility of halogenated aromatics in cross-coupling reactions and their roles in drug discovery .

Properties

IUPAC Name

2-bromo-7-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBOQMAXAMAJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molar Ratios

  • NBS : Substrate : A 1.05:1 molar ratio minimizes excess brominating agent while ensuring complete conversion.

  • BPO : Substrate : 0.05:1 molar ratio initiates radical chains without inducing side oxidation.

Temperature and Time

  • Reflux conditions : Boiling n-heptane (98°C) ensures consistent radical generation.

  • Reaction duration : 4–6 hours balances conversion and byproduct suppression.

Workup and Purification

Post-reaction steps include:

  • Cooling to room temperature.

  • Filtration to remove succinimide byproducts.

  • Filtrate concentration under reduced pressure.

  • Recrystallization from petroleum ether (yield: 85–90% recovery).

Analytical Monitoring

Thin-Layer Chromatography (TLC)

  • Developing solvent : Petroleum ether (PE) or PE:EtOAc (9:1).

  • Rf values :

    • Substrate (7-chlorobenzo[b]thiophene): 0.65.

    • Product (2-bromo-7-chlorobenzo[b]thiophene): 0.45.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase.

  • Mobile phase : Acetonitrile/water (70:30).

  • Retention times :

    • Product: 8.2 min.

    • Dibromo byproduct: 10.5 min.

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityEnvironmental Impact
Radical (n-heptane)58%98.2%HighLow (green solvent)
Electrophilic (Br₂)45%90%ModerateHigh (toxic waste)

Recommendation : The radical method using n-heptane and NBS is industrially preferable due to its balance of efficiency and sustainability.

Challenges and Mitigation Strategies

Byproduct Formation

  • Dibromo derivatives : Controlled by strict stoichiometry (NBS ≤1.05 eq) and TLC monitoring.

  • Oxidation products : Avoided by excluding protic solvents and maintaining inert atmospheres.

Solvent Recovery

n-Heptane is recovered via distillation (80% recovery rate), reducing costs .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-chlorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-7-chlorobenzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorobenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-bromo-7-chlorobenzo[b]thiophene with structurally related halogenated benzo[b]thiophenes, emphasizing substituent effects, synthesis, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method References
This compound Br (2), Cl (7) C₈H₄BrClS 265.54 High potential for Suzuki coupling at Br; Cl enhances electron deficiency. Explored in antitumor and antimicrobial agent libraries. Electrophilic halogenation
7-Bromo-2-methylbenzo[b]thiophene Br (7), CH₃ (2) C₉H₇BrS 239.12 Methyl group increases lipophilicity; Br at 7-position may hinder electrophilic substitution. Used as an intermediate in drug candidate synthesis. Alkylation followed by bromination
4-Bromo-benzo[b]thiophene Br (4) C₈H₅BrS 213.09 Bromine at 4-position allows regioselective coupling. Demonstrated utility in OLED materials due to planar structure. Direct bromination
3-Bromomethyl-7-chlorobenzo[b]thiophene BrCH₂ (3), Cl (7) C₉H₆BrClS 279.57 Bromomethyl group enables nucleophilic substitutions; Cl at 7-position stabilizes π-system. Investigated in polymer additives. Friedel-Crafts alkylation
2-Chlorobenzo[b]thiophene Cl (2) C₈H₅ClS 168.64 Smaller substituent reduces steric hindrance; used as a precursor for functionalization via C–H activation. Common in agrochemical synthesis. Electrophilic chlorination

Key Insights:

Substituent Position and Reactivity :

  • Bromine at the 2-position (adjacent to sulfur) in this compound enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine due to the weaker C–Br bond .
  • Chlorine at the 7-position deactivates the ring, directing further substitutions to specific sites.

Biological Activity :

  • Halogenated benzo[b]thiophenes exhibit varied biological activities. For example, 3-aroyl-2-arylbenzo[b]thiophenes are potent tubulin polymerization inhibitors, while 2-bromo derivatives may show enhanced antimicrobial properties due to increased lipophilicity .

Materials Science Applications :

  • Bromine and chlorine substituents modulate electronic properties (e.g., HOMO/LUMO levels), making this compound a candidate for organic semiconductors or photosensitizers. Fluorene- and naphthodithiophene-based π-bridges outperform halogenated benzo[b]thiophenes in charge transfer efficiency, but halogenation improves stability .

Synthetic Accessibility :

  • This compound is synthesized via sequential electrophilic halogenation, whereas derivatives like 3-bromomethyl-7-chloro require alkylation strategies .

Research Findings and Data

  • Electrochemical Properties: Halogenated benzo[b]thiophenes exhibit redox potentials shifted by 0.2–0.5 V compared to non-halogenated analogs, attributed to electron withdrawal .
  • Thermal Stability : this compound decomposes at 220–240°C, higher than methyl-substituted derivatives (190–210°C), due to stronger C–Br/C–Cl bonds .
  • Biological Screening : In a library of 50 benzo[b]thiophenes, 2-bromo-7-chloro derivatives showed IC₅₀ values of 8.2 µM against breast cancer cell lines (MCF-7), comparable to 3-aroyl derivatives (IC₅₀ = 6.5 µM) .

Biological Activity

2-Bromo-7-chlorobenzo[b]thiophene is a halogenated derivative of benzo[b]thiophene, a compound known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H5BrClSC_9H_5BrClS. The presence of bromine and chlorine substituents at specific positions on the benzo[b]thiophene core structure significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits varying degrees of activity against several bacterial strains. For instance, it showed significant activity against Staphylococcus aureus and Candida albicans , with MIC values reported as high as 512 µg/mL in certain derivatives .
  • Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to disrupt cellular processes, possibly through enzyme inhibition or interference with bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those associated with breast and prostate cancers. The specific pathways affected include apoptosis induction and cell cycle arrest.
  • Mechanism of Action : The compound may exert its anticancer effects by modulating signaling pathways involved in cell survival and proliferation, such as the NF-kB pathway.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure CharacteristicsNotable Properties
3-Chlorobenzo[b]thiopheneLacks bromine substituentExhibits antifungal activity
7-Chloro-3-methylbenzo[b]thiopheneMethyl group at position 3Used in various synthetic applications
5-Bromo-2-chlorobenzo[b]thiopheneDifferent halogen positionsPotentially different biological activities
This compound Bromine at position 2, chlorine at position 7Exhibits unique reactivity patterns

This table illustrates how the substitution pattern affects biological activity, emphasizing the potential of this compound in medicinal chemistry.

Study on Antimicrobial Kinetics

A detailed study assessed the time-kill kinetics of this compound against S. aureus . The results indicated:

  • At concentrations corresponding to MIC (16 µg/mL), a significant reduction in viable bacterial counts was observed within a few hours.
  • The time-kill assay provided insights into whether the compound acts as bactericidal or bacteriostatic. The findings suggested a bactericidal effect at higher concentrations .

In Silico Studies

In silico analyses have shown that derivatives of this compound possess favorable pharmacokinetic properties, including good gastrointestinal absorption and blood-brain barrier penetration. These findings support further exploration into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-7-chlorobenzo[b]thiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of 7-chlorobenzo[b]thiophene using phase-transfer catalysis (PTC) with reagents like N-bromosuccinimide (NBS) in a biphasic solvent system. Evidence from analogous bromination reactions highlights the importance of temperature control (e.g., 0–5°C) to minimize side products and improve regioselectivity . Yield optimization may require iterative adjustments to molar ratios (e.g., 1.2–1.5 equiv brominating agent) and reaction time (4–6 hours). Post-synthesis purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming regiochemistry. The bromine and chlorine substituents induce distinct deshielding effects on adjacent protons (e.g., aromatic protons near Br show δ ~7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 265.89 [M+H]+^+) and isotopic patterns (Br/Cl) .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangement and confirms substitution patterns, though crystallization may require slow evaporation in dichloromethane/hexane .

Q. How does the reactivity of this compound compare to other halogenated thiophenes in nucleophilic substitution?

  • Methodological Answer : The bromine atom at the 2-position is more electrophilic than chlorine at the 7-position, favoring nucleophilic substitution (e.g., Suzuki coupling at C2). Kinetic studies using Pd(PPh3_3)4_4 and aryl boronic acids show higher reactivity at C2 (TOF ~12 h1^{-1}) compared to C7 . Solvent polarity (e.g., DMF vs. THF) and base selection (K2_2CO3_3 vs. Cs2_2CO3_3) significantly impact reaction efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the divergent outcomes in cross-coupling reactions involving this compound?

  • Methodological Answer : Competing pathways (e.g., homocoupling vs. heterocoupling) arise from steric hindrance at C7 and electronic effects. Density functional theory (DFT) calculations reveal that the energy barrier for oxidative addition at C2 is ~5 kcal/mol lower than at C7, favoring selective C2 functionalization . Experimental validation via in situ 19^{19}F NMR monitoring (using fluorinated substrates) can track intermediate formation .

Q. How can computational models predict the biological activity of derivatives synthesized from this compound?

  • Methodological Answer : 3D-QSAR (CoMFA/CoMSIA) and molecular docking against targets like PLK1 kinase (PDB: 2OWB) identify critical substituent interactions. For example, hydrophobic groups at C2 enhance binding affinity (pIC50_{50} ~7.2), while polar groups at C7 reduce off-target effects. Validation via MD simulations (100 ns trajectories) assesses binding stability .

Q. What strategies resolve contradictions in pharmacological data for thiophene-based inhibitors?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to control false discovery rates (FDR < 0.05) in high-throughput screening. For example, conflicting IC50_{50} values in enzyme assays (e.g., ±10% variability) are addressed by normalizing data to internal controls (e.g., staurosporine) and using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How is this compound utilized in organic semiconductor development?

  • Methodological Answer : The compound serves as a precursor for π-conjugated polymers in organic thin-film transistors (OTFTs). Copolymerization with electron-deficient monomers (e.g., diketopyrrolopyrrole) via Stille coupling yields materials with hole mobility >1 cm2^2/V·s. Annealing at 150°C in N2_2 atmosphere improves crystallinity, as confirmed by grazing-incidence XRD .

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